molecular formula C15H16N2O3 B8091486 (Z)-methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylate

(Z)-methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylate

Cat. No.: B8091486
M. Wt: 272.30 g/mol
InChI Key: OSFIEOHMWYCFBJ-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylate is a chemical compound with the molecular formula C15H16N2O3. It is a derivative of acrylate and contains functional groups such as acetamide and cyano, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the reaction of 2,6-dimethylbenzonitrile with methyl acrylate in the presence of a suitable catalyst, followed by acetylation to introduce the acetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the cyano group to an amine.

  • Substitution: Substitution reactions at the acrylate group can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Amines derived from the reduction of the cyano group.

  • Substitution: Various substituted acrylates.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Z)-methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylate exerts its effects involves interactions with specific molecular targets and pathways. The acetamide group can interact with enzymes and receptors, while the cyano group can participate in binding interactions.

Comparison with Similar Compounds

  • Methyl acrylate

  • Acetamide derivatives

  • Cyano-substituted phenyl compounds

Uniqueness: (Z)-methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications compared to its similar compounds.

Properties

IUPAC Name

methyl (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-5-12(8-16)6-10(2)13(9)7-14(15(19)20-4)17-11(3)18/h5-7H,1-4H3,(H,17,18)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFIEOHMWYCFBJ-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1/C=C(/C(=O)OC)\NC(=O)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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